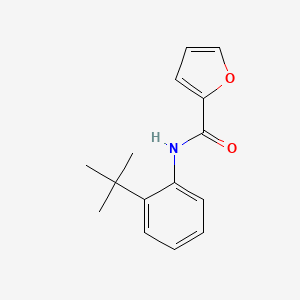![molecular formula C14H18F2N2O2 B4433789 1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4433789.png)
1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(2,4-difluorophenoxy)propanoyl]-4-methylpiperazine, commonly known as DFPP, is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that is structurally related to other compounds such as sildenafil and tadalafil.
Wirkmechanismus
The mechanism of action of DFPP is not fully understood, but it is thought to act through a variety of pathways. In neuroscience, DFPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. In cardiovascular medicine, DFPP has been shown to activate the nitric oxide-cGMP pathway, leading to vasodilation and decreased blood pressure. In oncology, DFPP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFPP has been shown to have a variety of biochemical and physiological effects. In neuroscience, DFPP has been shown to increase levels of acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. In cardiovascular medicine, DFPP has been shown to decrease blood pressure and improve endothelial function. In oncology, DFPP has been shown to inhibit cancer cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DFPP has several advantages for use in lab experiments, including its synthetic accessibility and relatively low cost. However, DFPP also has limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DFPP. In neuroscience, further studies are needed to fully understand its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. In cardiovascular medicine, further studies are needed to determine the optimal dosing and potential long-term effects of DFPP. In oncology, further studies are needed to determine the mechanisms of action of DFPP and its potential use in combination with other cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of DFPP in human clinical trials.
Wissenschaftliche Forschungsanwendungen
DFPP has been studied extensively for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, DFPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular medicine, DFPP has been studied for its vasodilatory effects and potential use in the treatment of hypertension. In oncology, DFPP has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-10(14(19)18-7-5-17(2)6-8-18)20-13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECDOYRHMAXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4433716.png)

![1-(2-furylmethyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4433734.png)



![methyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433768.png)
![5-methyl-3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433775.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4433778.png)

![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433792.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4433818.png)